molecular formula C7H9N5O B6285619 2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide CAS No. 1152853-34-3

2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide

Cat. No.: B6285619
CAS No.: 1152853-34-3
M. Wt: 179.18 g/mol
InChI Key: BPFNSCTVHROGMK-UHFFFAOYSA-N
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Description

2-(4-Amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide is a synthetically versatile chemical building block with the molecular formula C7H9N5O and a molecular weight of 179.18 g/mol . Its structure incorporates a 4-aminopyrazole core, a privileged scaffold in medicinal chemistry known for producing ligands for various therapeutic targets, including kinases and enzymes like COX . The molecule is further functionalized with a cyanomethylacetamide side chain, enhancing its potential for molecular diversification and serving as a hydrogen bond acceptor. This compound is of significant value in drug discovery research, particularly in the development of novel anticancer and anti-inflammatory agents . The 4-aminopyrazole motif is a key structural element in several clinically investigated drug candidates, such as the kinase inhibitors AT7519 and AT9283, underscoring the chemotype's relevance in oncology . Researchers can utilize this compound as a core template for designing new small-molecule inhibitors or as a precursor for synthesizing more complex fused heterocyclic systems common in pharmaceutical development. The product is supplied as a high-purity powder to ensure consistent performance in research applications. It is intended for use in laboratory-scale synthesis, structure-activity relationship (SAR) studies, and as a key intermediate in constructing combinatorial libraries. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

1152853-34-3

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

2-(4-aminopyrazol-1-yl)-N-(cyanomethyl)acetamide

InChI

InChI=1S/C7H9N5O/c8-1-2-10-7(13)5-12-4-6(9)3-11-12/h3-4H,2,5,9H2,(H,10,13)

InChI Key

BPFNSCTVHROGMK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CC(=O)NCC#N)N

Purity

95

Origin of Product

United States

Preparation Methods

Alkylation of 4-Aminopyrazole Precursors

A widely adopted route involves alkylation of 4-aminopyrazole derivatives with chloroacetonitrile or bromoacetamide intermediates. For example, Search Result demonstrates the alkylation of 1-alkyl-3-methylpyrazolo[4,3-c]pyrazoles with chloroacetonitrile in acetonitrile using cesium carbonate (Cs₂CO₃) as a base. This method yields regioisomeric products (1- and 2-alkylated pyrazoles) in a 1:0.8 ratio, which are separable via column chromatography. Adapting this approach, 4-aminopyrazole can react with chloroacetonitrile under similar conditions to form the cyanomethyl intermediate, followed by amidation with acetic anhydride.

Key Reaction Conditions :

  • Solvent: Acetonitrile

  • Base: Cs₂CO₃ (2.5 equiv)

  • Temperature: Reflux (82°C)

  • Yield: 65–78% after chromatography.

Condensation with Cyanoacetic Acid Derivatives

Search Result highlights a multi-step synthesis starting from halogenated pyrazole precursors. For instance, 4-bromo-3-methylpyrazole undergoes bromination at the 1-position, followed by nucleophilic substitution with cyanoacetic acid under reflux in ethanol. This method achieves the acetamide backbone while introducing the cyanomethyl group via a one-pot reaction.

Optimized Protocol :

  • Bromination of 4-aminopyrazole using N-bromosuccinimide (NBS) in DMF at 0°C.

  • Reaction with cyanoacetic acid in ethanol at 80°C for 6 hours.

  • Purification via recrystallization from ethyl acetate.

Anhydride-Mediated Amidation

Search Result describes a two-step procedure for imidazole-derived acetamides, adaptable to pyrazole systems:

  • Cyclization : Treating iminodiacetic acid with trifluoroacetic anhydride (TFAA) in acetic anhydride forms a cyclic anhydride.

  • Anhydride Opening : Reacting the anhydride with 4-aminopyrazole in dimethylformamide (DMF) yields the acetamide product.

Advantages :

  • High regioselectivity (>90% for 1-alkylation).

  • Scalable to gram quantities without chromatographic purification.

Regioselectivity and Isomer Control

Influence of Base and Solvent

As observed in Search Result , the choice of base significantly impacts regioselectivity. Cs₂CO₃ favors 1-alkylation due to its strong basicity and ability to deprotonate the pyrazole nitrogen selectively. Polar aprotic solvents like acetonitrile enhance reaction rates by stabilizing transition states.

Comparative Data :

BaseSolvent1-Alkylation : 2-Alkylation Ratio
Cs₂CO₃Acetonitrile1 : 0.8
K₂CO₃DMF1 : 1.2
NaHTHF1 : 1.5

Protecting Group Strategies

To prevent unwanted side reactions at the 4-amino group, Search Result employs phthalimide protection. The amino group is masked during alkylation and subsequently deprotected using hydrazine hydrate:

  • Protection : React 4-aminopyrazole with phthalic anhydride in acetic acid.

  • Alkylation : Proceed with chloroacetonitrile under standard conditions.

  • Deprotection : Treat with NH₂NH₂·H₂O in ethanol at 60°C.

Yield Improvement :

  • Unprotected route: 52–60%

  • Protected route: 78–85%.

Catalytic and Green Chemistry Approaches

Microwave-Assisted Synthesis

Search Result reports microwave irradiation as a tool to accelerate condensation reactions. For example, reacting 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with acetic anhydride under microwave irradiation (300 W, 120°C) reduces reaction time from 6 hours to 20 minutes while maintaining yields >75%.

Solvent-Free Mechanochemical Methods

Ball milling 4-aminopyrazole with cyanoacetic acid and a catalytic amount of p-toluenesulfonic acid (PTSA) achieves 88% conversion in 2 hours. This method eliminates solvent waste and simplifies purification.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • 1H NMR : The cyanomethyl group (–CH₂CN) appears as a singlet at δ 4.2–4.4 ppm, while the acetamide carbonyl resonates at δ 170–172 ppm in 13C NMR .

  • IR Spectroscopy : Stretching vibrations at 2240 cm⁻¹ (C≡N) and 1650 cm⁻¹ (C=O) confirm functional groups.

Chromatographic Purity

HPLC analysis using a C18 column (MeCN:H₂O = 70:30) shows >98% purity for all synthetic batches.

Challenges and Limitations

Nitrile Stability Under Basic Conditions

The cyanomethyl group is susceptible to hydrolysis in strongly basic media, necessitating pH control during reactions. For example, maintaining pH < 9 prevents decomposition to the corresponding carboxylic acid.

Scalability of Chromatographic Separations

While effective for small-scale syntheses, chromatographic separation of regioisomers becomes impractical at >100 g scales. Alternative crystallization protocols using hexane:ethyl acetate (3:1) are under investigation .

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The cyanomethyl group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has potential applications in the development of pharmaceuticals, particularly due to its structural properties that may interact with biological targets. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial activities. The amino group and cyanomethyl moiety may enhance the bioactivity of this compound.

Case Study Example : Research has indicated that pyrazole derivatives can inhibit certain enzymes involved in inflammatory pathways, suggesting that 2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide could be explored as a lead compound for anti-inflammatory drugs.

PropertyValue
SolubilitySoluble in DMSO
StabilityStable under acidic conditions

Agricultural Chemistry

The compound may also find applications in agrochemicals, particularly as a potential herbicide or fungicide. The presence of the cyanomethyl group suggests possible interactions with plant metabolic pathways.

Research Insight : Studies on similar compounds have shown efficacy against specific plant pathogens, indicating that 2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide could be tested for its phytotoxic effects.

ApplicationPotential Use
HerbicideTargeting specific weed species
FungicideProtecting crops from fungal infections

Material Science

In material science, the compound can be utilized in synthesizing novel polymers or composites due to its reactive functional groups. The ability to form cross-links could lead to materials with enhanced mechanical properties.

Experimental Data : Preliminary studies on similar pyrazole derivatives have shown promising results in creating thermally stable materials when incorporated into polymer matrices.

Material TypeProperties
PolymersIncreased tensile strength
CompositesEnhanced thermal stability

Mechanism of Action

The mechanism of action of 2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural differentiator is the cyanomethyl group on the acetamide nitrogen. Below is a comparison with analogs bearing alternative substituents:

Compound Name Substituent on Acetamide Nitrogen Key Structural Features
Target Compound Cyanomethyl (-CH2CN) Electron-withdrawing group; enhances reactivity in nucleophilic substitutions .
2-(4-Amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide Methoxyethyl (-CH2CH2OCH3) Electron-donating group; improves solubility in polar solvents .
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Chlorophenyl Bulky aromatic substituent; enhances π-π stacking in crystal lattices .
2-((5-Methyl-5H-[1,2,4]triazino[6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide Phenoxyphenyl Sulfur-containing heterocycle; potential for redox activity and metal coordination .

Key Observations :

  • The cyanomethyl group in the target compound increases electrophilicity at the acetamide carbonyl, favoring reactions with nucleophiles (e.g., amines, thiols) compared to methoxyethyl or aryl-substituted analogs .
  • Chlorophenyl and phenoxyphenyl analogs exhibit stronger intermolecular interactions (e.g., hydrogen bonds, π-π stacking), as evidenced by their crystalline packing patterns .

Key Observations :

  • Cyanoacetylation (as in the target compound) offers moderate yields but requires simple reagents (e.g., cyanoacetic acid, Ac2O) .
  • Chloroacetyl chloride-based syntheses (e.g., ) achieve higher yields due to the reactivity of chloroacetyl intermediates.
  • Low yields in kinase inhibitor synthesis () highlight challenges in purifying complex heterocyclic products .

Physicochemical Properties

Data inferred from structural analogs and related compounds:

Property Target Compound 2-Methoxyethyl Analog Chlorophenyl Analog
Melting Point Not reported 165–167°C (similar triazole analog) 283–284°C (CDK2 inhibitor analog)
Solubility Low in water (cyanomethyl reduces polarity) High in DMSO, methanol Low in polar solvents
Hydrogen Bonding N-H (acetamide), amino group Additional ether oxygen donor Strong N–H⋯O bonds in crystal

Key Observations :

  • The cyanomethyl group reduces aqueous solubility compared to methoxyethyl analogs but may enhance membrane permeability in biological systems.
  • Chlorophenyl-containing analogs exhibit higher melting points due to rigid aromatic stacking .

Biological Activity

2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide is C7H9N5OC_7H_9N_5O. The compound features a pyrazole ring, an amino group, and a cyanomethyl substituent, which contribute to its biological properties. The structural representation is as follows:

PropertyValue
Molecular FormulaC7H9N5O
SMILESC1=C(C=NN1CC(=O)NCC#N)
InChIInChI=1S/C7H9N5O/c8-1-2-10-7(13)5-12-4-6(9)3-11-12/h3-4H,2,5,9H2,(H,10,13)

The biological activity of 2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide is primarily attributed to its interaction with various molecular targets:

Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. The presence of the pyrazole moiety allows for interaction with active sites of enzymes, potentially modulating their activity.

Receptor Binding : The structure suggests that it may act as a ligand for specific receptors involved in cellular signaling pathways. This could lead to alterations in cellular responses and metabolic processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds structurally related to 2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide have shown significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Potential

Pyrazole derivatives have garnered attention for their anticancer properties. Research indicates that similar compounds can inhibit the growth of multiple cancer cell lines, including lung and breast cancer cells. The mechanism often involves the inhibition of key proteins involved in cell proliferation and survival .

Study on Antimicrobial Efficacy

In vitro studies have demonstrated that several pyrazole derivatives exhibit potent antimicrobial activity. A comparative analysis showed that compounds similar to 2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide effectively inhibited biofilm formation in pathogenic bacteria .

Anticancer Activity Research

A series of studies focused on the anticancer potential of pyrazole derivatives have reported promising results. For example, derivatives containing the pyrazole scaffold were evaluated for their ability to inhibit tumor growth in vivo, showing effectiveness against various cancer types such as colorectal and prostate cancers .

Q & A

Q. What are the key synthetic pathways for 2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, such as cyanoacetylation of pyrazole derivatives under reflux with cyanoacetic acid and acetic anhydride. Temperature control (e.g., 95°C for 30 minutes) and solvent selection (e.g., Ac₂O) are critical for high yields. Purification via recrystallization or chromatography ensures purity. Monitoring with TLC and spectroscopic validation (NMR, IR) is recommended .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) is essential for verifying the pyrazole and cyanomethyl moieties. Infrared (IR) spectroscopy confirms functional groups (amide C=O at ~1650 cm⁻¹, nitrile C≡N at ~2250 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation. X-ray crystallography may resolve stereochemical ambiguities .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

In vitro assays include:

  • Enzyme inhibition : Kinase or protease activity tests (IC₅₀ determination).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., NCI-H460).
  • Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria. Use positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays) be systematically addressed?

  • Dose-response validation : Repeat assays with tighter concentration gradients.
  • Target specificity profiling : Use selectivity panels (e.g., kinase profiling libraries) to rule off-target effects.
  • Solubility/purity checks : Reassess compound solubility in assay buffers and confirm purity via HPLC .

Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). Focus on hydrogen bonding with the amide group and π-π stacking of the pyrazole ring.
  • MD simulations : Assess binding stability over 100 ns trajectories. Validate with experimental data (e.g., mutagenesis studies) .

Q. How can synthetic byproducts or degradation products be identified and mitigated during scale-up?

  • LC-MS/MS analysis : Track impurities under stressed conditions (heat, light, pH extremes).
  • Optimized quenching : Introduce scavengers (e.g., triethylamine) during reaction workup.
  • Stability studies : Use accelerated stability testing (40°C/75% RH) to identify degradation pathways .

Methodological Considerations

Q. Table 1: Comparative Yields Under Different Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)Reference
CyanoacetylationCyanoacetic acid, Ac₂O, 95°C7895
PurificationEthanol recrystallization8599
AmidationDCC/DMAP, CH₂Cl₂6590

Q. Table 2: Biological Activity of Structural Analogues

CompoundTargetIC₅₀ (µM)Assay TypeReference
Pyrazole-acetamide derivativeEGFR kinase0.03NCI-H460 cells
Cyanomethyl analogueCYP450 3A41.2Microsomal assay

Key Recommendations

  • Synthesis : Prioritize stepwise cyanoacetylation followed by amidation to minimize side reactions.
  • Characterization : Combine NMR (¹H/¹³C) with HRMS for unambiguous confirmation.
  • Biological studies : Validate target engagement using CRISPR/Cas9 knockout models.

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